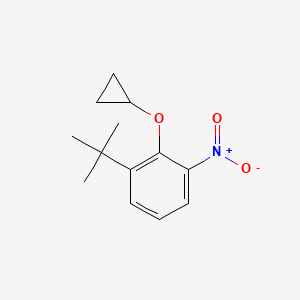

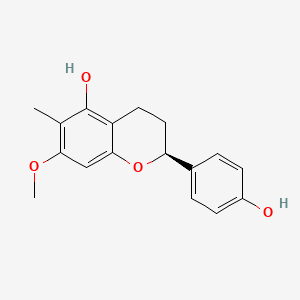

![molecular formula C11H12ClNO B14854868 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)

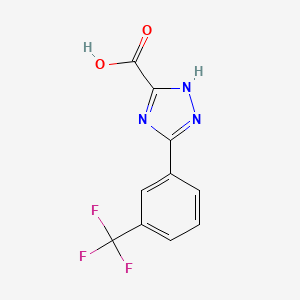

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines.

Preparation Methods

The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves a multi-step process:

Acylation Reaction: The process begins with the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to yield 7-chloro-3,4-tetrahydrobenzo[B]azepine-2,5-one.

Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2-one-5-glycol ketal.

Reduction and De-ketalation: Finally, the ketal is reduced and de-ketalated under acidic conditions to produce this compound.

Chemical Reactions Analysis

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs like Tolvaptan, which is used to treat hyponatremia associated with heart failure and liver cirrhosis.

Biological Studies: The compound is used in the study of vasopressin V2 receptor antagonists, which are crucial in understanding water retention and kidney function.

Industrial Applications: It is employed in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with molecular targets such as the vasopressin V2 receptor. By acting as an antagonist, it inhibits the receptor’s activity, leading to increased excretion of water without electrolyte loss. This mechanism is particularly useful in treating conditions like hyponatremia .

Comparison with Similar Compounds

9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other benzazepine derivatives such as:

7-Chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one: This compound is structurally similar but lacks the methyl group at the 7th position.

Tolvaptan: A well-known vasopressin V2 receptor antagonist, which is synthesized using this compound as an intermediate.

These comparisons highlight the unique structural features and applications of this compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

9-chloro-7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |

InChI |

InChI=1S/C11H12ClNO/c1-7-5-8-10(14)3-2-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |

InChI Key |

DKHWKKZBHIBURI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)NCCCC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

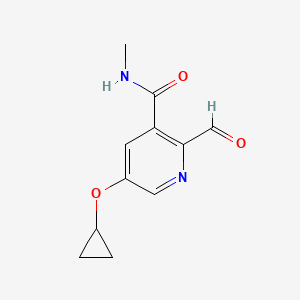

![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)

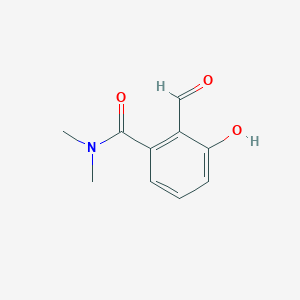

![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)

![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)